molecular formula C15H15BO5 B3040492 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid CAS No. 2096333-82-1

2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid

Cat. No.: B3040492
CAS No.: 2096333-82-1
M. Wt: 286.09 g/mol
InChI Key: OWOUDVVLFZNGFS-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid is an organoboron compound with the molecular formula C15H15BO5. It is a derivative of benzeneboronic acid, featuring benzyloxy, formyl, and methoxy substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-benzyloxy-5-formyl-3-methoxybenzene and boronic acid derivatives.

    Reaction Conditions: The key step involves the formation of the boronic acid moiety through a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., ethanol, water).

Major Products Formed

Scientific Research Applications

2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid primarily involves its reactivity as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the boronic acid moiety undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form a new carbon-carbon bond, completing the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid is unique due to the presence of the benzyloxy, formyl, and methoxy groups on the benzene ring.

Properties

IUPAC Name

(5-formyl-3-methoxy-2-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BO5/c1-20-14-8-12(9-17)7-13(16(18)19)15(14)21-10-11-5-3-2-4-6-11/h2-9,18-19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOUDVVLFZNGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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